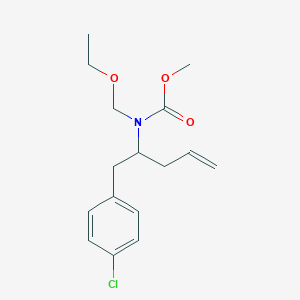

Methyl (1-(4-chlorophenyl)pent-4-en-2-yl)(ethoxymethyl)carbamate

描述

属性

IUPAC Name |

methyl N-[1-(4-chlorophenyl)pent-4-en-2-yl]-N-(ethoxymethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO3/c1-4-6-15(11-13-7-9-14(17)10-8-13)18(12-21-5-2)16(19)20-3/h4,7-10,15H,1,5-6,11-12H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUKFXVGYJPDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN(C(CC=C)CC1=CC=C(C=C1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl (1-(4-chlorophenyl)pent-4-en-2-yl)(ethoxymethyl)carbamate, known by its CAS number 18605-65-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including relevant case studies and data tables.

- Chemical Formula : C13H16ClN2O3

- Molecular Weight : 270.73 g/mol

- CAS Number : 18605-65-7

Research indicates that compounds similar to methyl carbamates often exhibit their biological effects through the modulation of neurotransmitter systems or by interacting with specific enzyme pathways. The presence of the chlorophenyl group in this compound suggests potential interactions with dopaminergic and serotonergic systems, which are critical in various neurological conditions.

1. Neuroprotective Effects

A study highlighted the neuroprotective properties of related compounds, emphasizing their ability to inhibit neuroinflammation. For instance, compounds that share structural similarities with this compound have been shown to reduce the release of pro-inflammatory cytokines, which are implicated in neurodegenerative diseases such as Parkinson's disease .

2. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related carbamate derivatives suggest that they may possess significant antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Case Study 1: Neuroinflammation Model

In an experimental model using lipopolysaccharide (LPS)-induced neuroinflammation, similar compounds demonstrated a marked reduction in nitric oxide production and pro-inflammatory cytokine release from activated microglial cells. This suggests a potential therapeutic role for this compound in treating neuroinflammatory conditions .

Case Study 2: Antimicrobial Screening

Another study evaluated a series of carbamate derivatives for their antimicrobial efficacy against various pathogens. Results indicated that certain structural modifications enhanced antibacterial activity, implying that this compound could be optimized for improved efficacy against resistant strains .

Table 1: Biological Activity Summary

科学研究应用

Methyl (1-(4-chlorophenyl)pent-4-en-2-yl)(ethoxymethyl)carbamate is classified as an organochlorine compound because it contains a chlorine atom and a carbamate functional group (-OC(=O)N-). Its synthesis and applications are documented in patents and scientific literature, indicating its relevance in industrial and research settings.

Synthesis

The synthesis of this compound typically involves several key steps, where the specific reaction conditions, including temperature, time, and solvent choice, can significantly influence yield and purity.

Molecular Structure

The molecular structure includes stereochemistry due to the presence of double bonds, which can lead to cis/trans isomerism affecting its reactivity and biological properties.

Chemical Reactions

this compound can participate in various chemical reactions that are critical for understanding the compound's behavior in biological systems and its potential degradation pathways in the environment.

Mechanism of Action

The mechanism of action for this compound primarily involves studies on similar compounds that suggest that their biological activity is closely linked to their structural features, particularly the presence of electron-withdrawing groups like chlorine.

Physical and Chemical Properties

The physical and chemical properties of this compound are essential for determining its applicability in formulations for agricultural use:

Potential Applications

this compound has several potential applications:

- Agricultural use

- Organic chemistry research

相似化合物的比较

Chemical Identity :

- IUPAC Name : Methyl (1-(4-chlorophenyl)pent-4-en-2-yl)(ethoxymethyl)carbamate

- CAS No.: 177707-16-3

- Molecular Formula: C₁₆H₂₂ClNO₃

- Molecular Weight : 311.80 g/mol

- Structure : Features a carbamate backbone with a 4-chlorophenyl group, a pent-4-en-2-yl chain, and an ethoxymethyl substituent .

Applications: Primarily used as a synthetic intermediate in chemical research.

Physicochemical Properties :

- Boiling Point : 399.3 ± 42.0 °C

- Density : 1.1 ± 0.1 g/cm³

- Lipophilicity: Not directly reported, but analogous carbamates show log k values ranging from 2.1–4.5 via HPLC .

Comparison with Structurally Similar Carbamate Compounds

Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate)

- CAS No.: Not specified (referenced as "chlorpropham" in ).

- Molecular Formula: C₁₀H₁₂ClNO₂

- Key Differences: Simpler structure with a single 3-chlorophenyl group and isopropyl ester. Application: Widely used as a plant growth regulator and herbicide . Lipophilicity: Higher log k (~3.8) due to the nonpolar isopropyl group, enhancing soil persistence compared to the target compound .

Methyl {2-[1-(4-chlorophenyl)pyrazol-3-yloxymethyl]phenyl}(methoxy)carbamate

- CAS No.: 220897-76-7 (from ).

- Molecular Formula : C₁₈H₁₆ClN₃O₄

- Key Differences :

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i)

Comparative Data Table

Key Structural and Functional Insights

- Ethoxymethyl vs. Alkyl Chains : Ethoxymethyl in the target compound may offer a balance between lipophilicity and solubility, unlike longer alkyl chains in 4a–i, which increase log k .

- Pyrazole vs. Pentenyl : Pyrazole rings (e.g., in CAS 220897-76-7) enhance structural rigidity and target specificity, whereas the pentenyl chain in the target compound may confer conformational flexibility .

常见问题

Q. Advanced

- Temperature control : Maintain low temperatures (−78°C to 0°C) during sensitive steps (e.g., carbamate formation) to minimize side reactions .

- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki couplings to enhance regioselectivity .

- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures for high-purity isolates (>95%) .

- Byproduct analysis : Monitor reaction progress via TLC and HPLC-MS to identify and mitigate impurities early .

What biological targets are associated with this compound?

Basic

The compound exhibits activity as a cholinesterase inhibitor, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) through reversible carbamylation of the active site . Additional studies suggest potential interactions with:

- Neurotransmitter receptors : GABAₐ and NMDA receptors, inferred from structural analogs .

- Antimicrobial targets : Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

Assays : Ellman’s method for AChE inhibition, MIC assays for antimicrobial screening .

How to address discrepancies in biological activity data between in vitro and in vivo models?

Q. Advanced

- Metabolic stability : Use LC-MS to identify metabolites (e.g., hydrolysis products) that may reduce efficacy in vivo .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to correlate exposure with activity .

- Formulation adjustments : Encapsulate the compound in liposomes or PEGylated carriers to enhance bioavailability .

What analytical techniques are recommended for structural confirmation?

Q. Basic

- X-ray crystallography : Refine crystal structures using SHELX (e.g., SHELXL for small-molecule refinement) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY for stereochemical analysis .

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 325.12) .

- Chromatography : HPLC-PDA to verify purity (>98%) .

What strategies resolve crystallographic data contradictions in structural studies?

Q. Advanced

- Multi-algorithm refinement : Combine SHELXD (direct methods) and SHELXE (density modification) for challenging datasets .

- Complementary DFT calculations : Optimize geometry using Gaussian09 and compare bond lengths/angles with experimental data .

- Twinned data handling : Use TWINABS for integration and CELL_NOW for cell parameter determination in twinned crystals .

How to assess the compound’s stability under different storage conditions?

Q. Basic

- Storage recommendations : −20°C in amber vials under argon to prevent hydrolysis .

- Stability assays :

- Thermogravimetric analysis (TGA) : Monitor decomposition above 150°C .

- Forced degradation : Expose to UV light (254 nm) and analyze degradation products via LC-MS .

What experimental approaches elucidate the mechanism of enzyme inhibition?

Q. Advanced

- Kinetic assays : Measure Kᵢ and kᵢₙₐcₜ using a stopped-flow spectrophotometer to distinguish competitive vs. non-competitive inhibition .

- Molecular docking : AutoDock Vina to predict binding poses in AChE’s catalytic gorge (PDB ID: 1ACJ) .

- Site-directed mutagenesis : Replace Ser203 (AChE catalytic triad) to confirm covalent adduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。